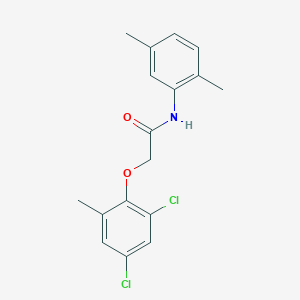

![molecular formula C16H11Br4NO3 B5227993 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid, also known as TBBPA, is a widely used flame retardant in various industrial applications. It has been extensively studied due to its potential environmental and health impacts.

Mécanisme D'action

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid acts as a flame retardant by inhibiting the combustion process through the release of bromine radicals. However, its potential health impacts are related to its ability to interfere with thyroid hormone signaling. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to bind to thyroid hormone transport proteins, leading to a decrease in thyroid hormone levels. This can result in developmental and neurological effects, as well as metabolic disorders.

Biochemical and Physiological Effects:

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found to have various biochemical and physiological effects in laboratory studies. It has been shown to induce oxidative stress, alter gene expression, and disrupt calcium homeostasis. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has also been found to affect the immune system, liver function, and reproductive system.

Avantages Et Limitations Des Expériences En Laboratoire

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a model compound in laboratory studies due to its well-defined structure and properties. However, its potential environmental and health impacts have raised concerns about its use in lab experiments. Researchers should take appropriate precautions to minimize exposure and dispose of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid properly.

Orientations Futures

Future research on 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid should focus on its potential environmental and health impacts, as well as the development of safer flame retardants. Studies should investigate the fate and transport of 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid in various environmental matrices, as well as its potential effects on wildlife and human health. Additionally, research should focus on the development of alternative flame retardants that are less persistent, less toxic, and more sustainable.

Méthodes De Synthèse

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid can be synthesized through a multi-step process involving bromination, nitration, reduction, and acylation of benzoic acid. The final product is a white crystalline powder with a melting point of 230-235°C.

Applications De Recherche Scientifique

2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been widely used as a flame retardant in various industrial applications, including electronic devices, plastics, and textiles. However, its potential environmental and health impacts have raised concerns among researchers. 2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been found in various environmental matrices, including air, water, soil, and sediment. Its persistence and bioaccumulation potential have led to its classification as a persistent organic pollutant (POP) by the Stockholm Convention.

Propriétés

IUPAC Name |

2,3,4,5-tetrabromo-6-(2-phenylethylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br4NO3/c17-11-9(10(16(23)24)12(18)14(20)13(11)19)15(22)21-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKYMCJXIXVSEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)

![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)

![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)

![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)

![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)

![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)

![N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5227982.png)

![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)

![1-(4-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5228003.png)